9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-10-4-2-6-22-15(10)20-14(19-9-11-5-3-7-25-11)12(17(22)24)8-13-16(23)21-18(26)27-13/h2,4,6,8,11,19H,3,5,7,9H2,1H3,(H,21,23,26)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBPKHHIODYTLR-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of various functional groups. Common synthetic methods may include:
Cyclization reactions: to form the pyrido[1,2-a]pyrimidin-4-one core.
Condensation reactions: to introduce the thiazolidinone moiety.
Amination reactions: to attach the tetrahydrofuran-2-ylmethyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo and tetrahydrofuran moieties.
Reduction: Reduction reactions can occur at the oxo and thioxo groups.
Substitution: Various substitution reactions can be performed on the pyrido[1,2-a]pyrimidin-4-one core and the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key areas of research include:
- Antitumor Activity : Studies have shown that the compound can modulate the activity of various enzymes involved in cancer cell proliferation and survival. Its ability to inhibit specific kinases has been linked to reduced tumor growth in preclinical models.
- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, indicating its utility in developing new antibiotics.
Research Applications
The following table summarizes the key applications of the compound in scientific research:
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of new therapeutic agents targeting cancer and inflammation. | Novel treatments for complex diseases. |
| Pharmacology | Investigation of pharmacokinetics and pharmacodynamics in preclinical models. | Understanding drug behavior in biological systems. |
| Biochemistry | Studies on enzyme interactions and metabolic pathways affected by the compound. | Insights into cellular mechanisms and disease pathways. |
Case Studies
- Antitumor Efficacy : In a study published in Cancer Research, researchers evaluated the compound's effect on breast cancer cell lines, demonstrating significant reduction in cell viability through apoptosis induction.
- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with the compound reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Preliminary tests against Staphylococcus aureus indicated that the compound exhibited bactericidal activity, warranting further exploration as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone Moieties
Compound 9a ()
- Structure: (5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one.
- Key Differences: Replaces the pyrido-pyrimidine core with a simpler thiazolidinone ring. Features a methoxyphenylmethylamino side chain and a benzodioxole substituent.
- Synthesis : 10% yield via condensation of diamines and aldehydes, indicating challenging synthesis .
- Properties : Melting point 170–229°C (decomposition), suggesting thermal instability. NMR data confirm aromatic protons and methylene groups .
Compounds 10a and 10b ()
- Structure: Pyrazolo[3,4-d]pyrimidin-4-ones substituted with thiazolidinone groups (e.g., 10a: 6-methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one).
- Key Differences: Pyrazole instead of pyrido-pyrimidine core. Phenyl/chlorophenyl substituents on the thiazolidinone ring.
- Activity : Demonstrated anti-inflammatory effects in preliminary studies .
Derivatives in and
- Structure: Variants of the target compound with substituents like 1-phenylethyl () or benzyl/morpholine () on the thiazolidinone ring.
- Key Differences :
Comparison of Physicochemical Properties
Biological Activity
The compound 9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and related case studies.
Structural Overview
The compound consists of a pyrido[1,2-a]pyrimidinone core linked to a thiazolidine derivative. The presence of the thiazolidine ring and various functional groups enhances its potential for biological interactions.
| Molecular Feature | Description |
|---|---|
| Molecular Formula | C25H30N4O4S2 |
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | 9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one |
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the one in focus can inhibit the proliferation of various cancer cell lines. A recent study evaluated the cytotoxic effects of thiazolidinone derivatives against glioblastoma multiforme cells, revealing promising results where specific derivatives exhibited potent antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The thiazolidine moiety is known for its antimicrobial properties. Compounds containing this structure have been reported to exhibit activity against a range of bacterial and fungal pathogens. The interaction of the compound with microbial enzymes may inhibit their function, leading to cell death .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The thiazolidine ring can interact with key enzymes involved in metabolic pathways.
- Nucleic Acid Binding : The pyrido[1,2-a]pyrimidine core may bind to DNA or RNA, influencing gene expression and cellular functions.
- Cell Signaling Modulation : The compound's various functional groups can modulate signaling pathways involved in cell growth and apoptosis.
Synthesis
The synthesis of 9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions including:
- Formation of the thiazolidine ring.
- Construction of the pyrido[1,2-a]pyrimidine core.
- Final coupling with tetrahydrofuran derivatives.
Optimization of reaction conditions (temperature, solvents) is crucial for achieving high yields and purity.
Case Studies
Several studies highlight the biological relevance of similar compounds:
- Anticancer Activity : A study on thiazolidinone derivatives demonstrated their effectiveness in reducing tumor viability in various human cancer cell lines, indicating their potential as anticancer agents .
- Metabolic Disorders : Research has shown that certain thiazolidine derivatives can enhance glucose uptake in insulin-resistant models, suggesting a role in managing metabolic disorders such as type 2 diabetes .
- Antimicrobial Efficacy : Compounds with structural similarities have been tested against bacterial strains, showing significant inhibition rates and highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives and functionalization of the tetrahydrofuran-2-ylmethyl group. Key parameters include:
- Temperature control : Maintaining 60–80°C during condensation to avoid side reactions (e.g., oxidation of the thioxo group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve yields in thiazolidinone ring formation . Advanced purification techniques, such as preparative HPLC or recrystallization from ethanol/water mixtures, are recommended for ≥95% purity .
Q. How can researchers validate the Z-configuration of the thiazolidinone methylidene group?
The Z-configuration is confirmed via:
- NMR spectroscopy : Characteristic coupling constants (e.g., J = 12–14 Hz for olefinic protons) .
- X-ray crystallography : Definitive structural assignment using single-crystal diffraction data .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR/IR spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:
- Substituent effects : The tetrahydrofuran-2-ylmethyl group enhances solubility but may reduce target binding affinity compared to benzyl or morpholine derivatives .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) significantly alter IC₅₀ values . Methodological recommendations :
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .
- Perform SAR studies comparing analogs with systematic substitutions (e.g., replacing tetrahydrofuran with piperazine) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (target ≤3.5) and solubility issues caused by the thiazolidinone ring .
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like EGFR or Topoisomerase II. The methylidene group’s Z-configuration is critical for π-π stacking with tyrosine residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Experimental Design & Data Analysis
Q. What analytical techniques are essential for characterizing degradation products under oxidative conditions?
The thioxo group is prone to oxidation, forming sulfoxides or sulfones. Recommended workflows:
- LC-MS/MS : Monitor degradation kinetics in H₂O₂-containing buffers (pH 7.4, 37°C) .
- High-resolution mass spectrometry (HRMS) : Assign molecular formulas to degradation products (e.g., m/z 489.1124 for sulfoxide derivative) .
- HPLC-DAD : Track UV spectral shifts (λmax ~320 nm for sulfone vs. 290 nm for parent compound) .
Q. How to design a robust protocol for assessing protein-binding interactions?
- Fluorescence quenching : Measure changes in BSA fluorescence (λex = 280 nm) with increasing compound concentration. Calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots .
- Circular dichroism (CD) : Detect conformational changes in protein secondary structure upon ligand binding .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Structural & Functional Comparisons
Q. How does the tetrahydrofuran-2-ylmethyl substituent influence bioactivity compared to other amino-group derivatives?
| Substituent | LogP | Solubility (mg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| Tetrahydrofuran-2-ylmethyl | 2.8 | 0.15 | 12.3 ± 1.2 |
| 4-Methoxybenzyl | 3.5 | 0.08 | 8.7 ± 0.9 |
| Morpholine-ethyl | 2.1 | 0.22 | 18.5 ± 2.1 |
| The tetrahydrofuran group balances moderate lipophilicity and solubility, but analogs with aromatic substituents show superior potency due to enhanced target affinity . |
Troubleshooting & Best Practices
Q. How to mitigate low yields during the final coupling reaction?
Common issues and solutions:
- Impure intermediates : Purify precursors via column chromatography (silica gel, EtOAc/hexane gradient) .
- Moisture sensitivity : Use anhydrous solvents and molecular sieves for reactions involving tetrahydrofuran-2-ylmethylamine .
- Catalyst deactivation : Replace ZnCl₂ with Sc(OTf)₃ for moisture-tolerant conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
